molecular formula C11H9BrN6S B2918624 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine CAS No. 2380182-40-9

5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine

Cat. No. B2918624
CAS RN: 2380182-40-9
M. Wt: 337.2
InChI Key: GKUPVMRXJCKWSQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of protein kinase, which is an enzyme that plays a crucial role in regulating various cellular processes.

Mechanism Of Action

The mechanism of action of 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine involves the inhibition of protein kinase enzymes, which play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine can disrupt the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine has been shown to have potent biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, while in vivo studies have shown that it can inhibit tumor growth and metastasis in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against protein kinase enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine. One of the main directions is the development of novel drugs based on this compound for the treatment of various diseases, including cancer. Another direction is the study of the role of protein kinase enzymes in various cellular processes and diseases, using this compound as a tool. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

The synthesis of 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine involves the reaction of 5-bromo-2-chloropyrimidine with 1-(2-thienyl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield 5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine.

Scientific Research Applications

5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in medicinal chemistry, where it has been shown to have potent inhibitory activity against protein kinase enzymes. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer.

properties

IUPAC Name

5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6S/c12-8-4-13-11(14-5-8)15-6-9-7-18(17-16-9)10-2-1-3-19-10/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPVMRXJCKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine

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